Cas no 874202-33-2 (4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-)

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- structure
874202-33-2 structure
Nom du produit:4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
Numéro CAS:874202-33-2
Le MF:C24H20O6
Mégawatts:404.412007331848
CID:1890888
PubChem ID:24178860

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- Propriétés chimiques et physiques

Nom et identifiant

    • 4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
    • 3-Hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one (ACI)
    • 7-(Benzyloxy)-3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
    • 874202-33-2
    • SCHEMBL5792138
    • 4H-1-Benzopyran-4-one, 3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-
    • 7-Benzyloxy-3-hydroxy-5-methoxy-2-(4-methoxy-phenyl)-chromen-4-one
    • F82073
    • Piscine à noyau: 1S/C24H20O6/c1-27-17-10-8-16(9-11-17)24-23(26)22(25)21-19(28-2)12-18(13-20(21)30-24)29-14-15-6-4-3-5-7-15/h3-13,26H,14H2,1-2H3
    • La clé Inchi: IWRBCCIPJILBJB-UHFFFAOYSA-N
    • Sourire: O=C1C2C(=CC(=CC=2OC)OCC2C=CC=CC=2)OC(C2C=CC(OC)=CC=2)=C1O

Propriétés calculées

  • Qualité précise: 404.12598835g/mol
  • Masse isotopique unique: 404.12598835g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 6
  • Complexité: 617
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.8
  • Surface topologique des pôles: 74.2Ų

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
250mg
¥5701.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-1g
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
1g
¥9881.00 2024-04-27
1PlusChem
1P024V7V-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 96%
100mg
$591.00 2023-12-16
1PlusChem
1P024V7V-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 96%
250mg
$964.00 2023-12-16
Aaron
AR024VG7-250mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
250mg
$512.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085212-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
100mg
¥2958.00 2024-04-27
Aaron
AR024VG7-100mg
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
100mg
$307.00 2025-02-13
Aaron
AR024VG7-1g
7-(benzyloxy)- 3-hydroxy-5-m ethoxy-2-(4-m ethoxyphenyl)- 4H-chromen-4 -one
874202-33-2 97%
1g
$1024.00 2025-02-13

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Trimethyl borate
1.3 Reagents: Acetic acid Solvents: Water
Référence
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
1.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
2.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
2.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

Méthode de production 4

Conditions de réaction
1.1 Reagents: Pyridine ,  Diethylene glycol ,  Sodium hydroxide Solvents: Water ;  rt → 100 °C; 2 h, 100 °C; < 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.3 Solvents: Methanol ;  1 h, rt → reflux
2.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
2.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
2.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
2.5 Solvents: Ethanol ;  1 h, reflux
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
3.2 0 °C → rt; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water
3.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
3.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
3.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
3.7 Reagents: Water ;  15 min, cooled
3.8 Solvents: Ethanol ;  1 h, rt → reflux
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
2.2 Reagents: Trimethyl borate
2.3 Reagents: Acetic acid Solvents: Water
Référence
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → 60 °C; 3 h, 60 °C; 60 °C → 40 °C
1.2 3 d, 40 °C; 40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.4 Solvents: Ethyl acetate ;  1 h, rt → reflux
2.1 Reagents: Pyridine ,  Diethylene glycol ,  Sodium hydroxide Solvents: Water ;  rt → 100 °C; 2 h, 100 °C; < 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.3 Solvents: Methanol ;  1 h, rt → reflux
3.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
3.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
3.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
3.5 Solvents: Ethanol ;  1 h, reflux
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
4.2 0 °C → rt; 3 h, rt
4.3 Reagents: Hydrochloric acid Solvents: Water
4.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
4.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
4.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
4.7 Reagents: Water ;  15 min, cooled
4.8 Solvents: Ethanol ;  1 h, rt → reflux
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
1.3 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.4 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  rt → reflux; 6 h, reflux; reflux → rt
1.5 Solvents: Ethanol ;  1 h, reflux
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
2.2 0 °C → rt; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
2.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
2.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
2.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
2.7 Reagents: Water ;  15 min, cooled
2.8 Solvents: Ethanol ;  1 h, rt → reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  2 d, rt
2.1 Reagents: Pyridine ,  Iodine Solvents: Pyridine ;  3 h, 90 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
4.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
4.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium carbonate
1.2 Reagents: Iodine Solvents: Pyridine
2.1 Reagents: Potassium carbonate
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
3.2 Reagents: Trimethyl borate
3.3 Reagents: Acetic acid Solvents: Water
Référence
Total synthesis of (-)-episilvestrol and (-)-silvestrol
El Sous, Mariana; et al, Angewandte Chemie, 2007, 46(41), 7835-7838

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 °C; 1 h, -60 °C; 1 h, -60 °C → -20 °C
1.5 Reagents: Ammonium chloride Solvents: Water ;  -20 °C → rt
1.6 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  20 h, rt
1.7 Reagents: Water ;  15 min, cooled
1.8 Solvents: Ethanol ;  1 h, rt → reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthetic Silvestrol Analogues as Potent and Selective Protein Synthesis Inhibitors
Liu, Tao; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8859-8878

Méthode de production 12

Conditions de réaction
1.1 Reagents: Pyridine ,  Iodine Solvents: Pyridine ;  3 h, 90 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 d, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
3.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 40 min, -78 °C
3.3 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  -78 °C; 1 h, -78 °C → rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
Total Synthesis of the Potent Anticancer Aglaia Metabolites (-)-Silvestrol and (-)-Episilvestrol and the Active Analogue (-)-4'-Desmethoxyepisilvestrol
Adams, Tim E.; et al, Journal of the American Chemical Society, 2009, 131(4), 1607-1616

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- Raw materials

4H-1-Benzopyran-4-one,3-hydroxy-5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)- Preparation Products

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